molecular formula C11H9IO B11841032 1-Iodonaphthalene-2-methanol

1-Iodonaphthalene-2-methanol

Cat. No.: B11841032
M. Wt: 284.09 g/mol
InChI Key: FTOYCXYLFKAROA-UHFFFAOYSA-N
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Description

1-Iodonaphthalene-2-methanol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an iodine atom attached to the first carbon of the naphthalene ring and a hydroxymethyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodonaphthalene-2-methanol can be synthesized through several methods. One common approach involves the iodination of 2-naphthol followed by a reduction process. The iodination can be carried out using reagents such as potassium iodide and potassium bromate in the presence of hydrochloric acid . The resulting 1-iodo-2-naphthol can then be reduced to this compound using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Iodonaphthalene-2-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions with nucleophiles.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include various reduced forms of the original compound.

Scientific Research Applications

1-Iodonaphthalene-2-methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodonaphthalene-2-methanol involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Iodonaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain types of reactions.

    2-Iodonaphthalene: The position of the iodine atom affects its reactivity and applications.

    1-Iodo-2-naphthol: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical properties.

Uniqueness

1-Iodonaphthalene-2-methanol is unique due to the presence of both an iodine atom and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C11H9IO

Molecular Weight

284.09 g/mol

IUPAC Name

(1-iodonaphthalen-2-yl)methanol

InChI

InChI=1S/C11H9IO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2

InChI Key

FTOYCXYLFKAROA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)CO

Origin of Product

United States

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